Danuglipron tromethamine
Overview
Description
Danuglipron Tromethamine: is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as a potential therapy for diabetes mellitus and obesity. This compound has shown promising results in clinical trials, demonstrating significant weight reduction and improved glycemic control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Danuglipron Tromethamine involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary to Pfizer and have not been fully disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that Pfizer is advancing the clinical development of this compound, indicating that scalable production methods are in place .
Chemical Reactions Analysis
Types of Reactions: Danuglipron Tromethamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly available. standard organic chemistry reagents and conditions are likely employed .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on these products is not publicly available .
Scientific Research Applications
Danuglipron Tromethamine has several scientific research applications, including:
Chemistry: It serves as a model compound for studying glucagon-like peptide-1 receptor agonists.
Biology: It is used to investigate the biological pathways involved in glucose regulation and weight management.
Medicine: It is being studied as a potential treatment for diabetes mellitus and obesity.
Mechanism of Action
Danuglipron Tromethamine exerts its effects by binding to the glucagon-like peptide-1 receptor. This binding increases the amount of insulin released and lowers the amount of glucagon released into the blood. Additionally, it slows down the digestion of food and increases the feeling of fullness after eating, which may contribute to weight loss .
Comparison with Similar Compounds
Lotiglipron: Another glucagon-like peptide-1 receptor agonist developed by Pfizer.
Orforglipron: A similar compound under investigation for its potential therapeutic effects
Uniqueness: Danuglipron Tromethamine is unique due to its oral formulation and its ability to achieve significant weight reduction and glycemic control. Its development as a small-molecule glucagon-like peptide-1 receptor agonist sets it apart from other compounds in this class .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPAGACGZQFHN-JIDHJSLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41FN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230198-03-3 | |
Record name | Danuglipron tromethamine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DANUGLIPRON TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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